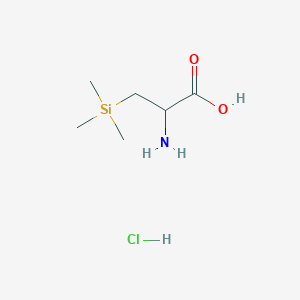
2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride is a chemical compound that belongs to the family of organic compounds known as alpha amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a trimethylsilyl group attached to the propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride typically involves the reaction of trimethylsilyl chloride with an appropriate amino acid precursor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include trimethylsilyl chloride, amino acids, and suitable solvents such as dichloromethane or tetrahydrofuran. The reaction is usually conducted at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its molecular interactions and effects are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)propanoic acid: Shares the trimethylsilyl group but lacks the amino group.
3-(Dimethylamino)propanoic acid hydrochloride: Contains a dimethylamino group instead of the trimethylsilyl group
Uniqueness
2-Amino-3-(trimethylsilyl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a trimethylsilyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H16ClNO2Si |
|---|---|
Molecular Weight |
197.73 g/mol |
IUPAC Name |
2-amino-3-trimethylsilylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H15NO2Si.ClH/c1-10(2,3)4-5(7)6(8)9;/h5H,4,7H2,1-3H3,(H,8,9);1H |
InChI Key |
HEQPLPGJIJQTJY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis](/img/structure/B15305966.png)
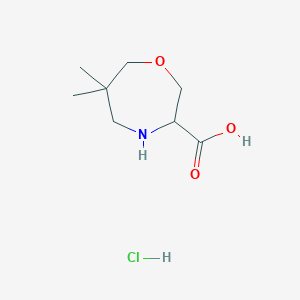
![3-[4-(4-ethoxy-3-{1-methyl-7-oxo-3-propyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}benzenesulfonyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B15305975.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-aminehydrobromide](/img/structure/B15305991.png)

methanone](/img/structure/B15305998.png)
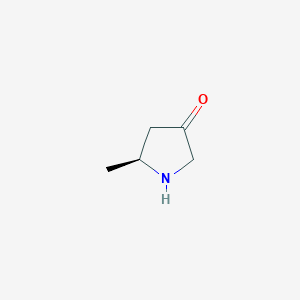


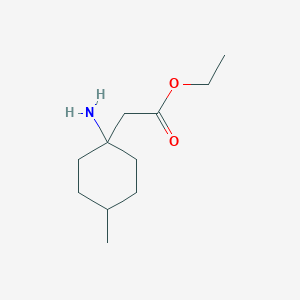
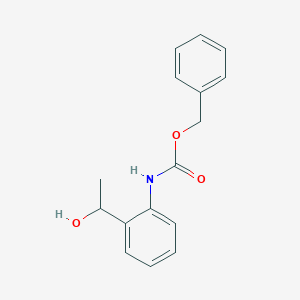
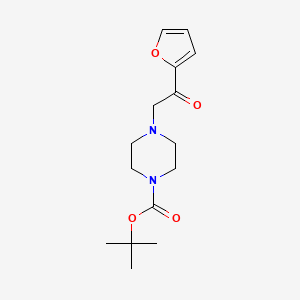
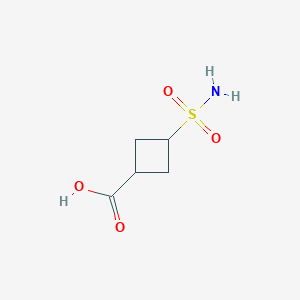
![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)
